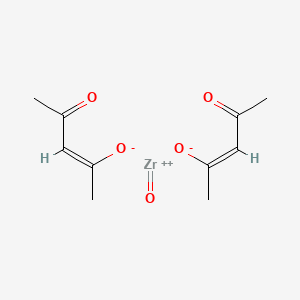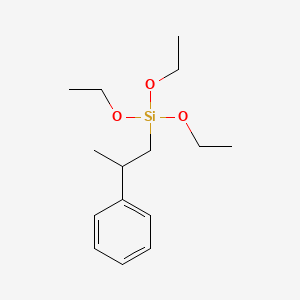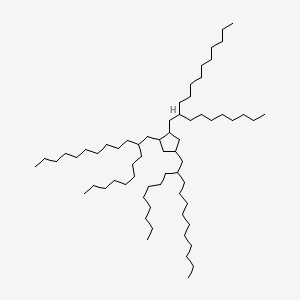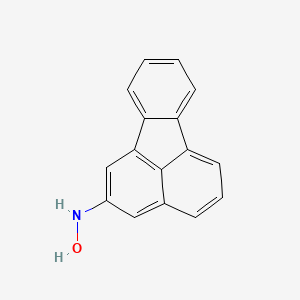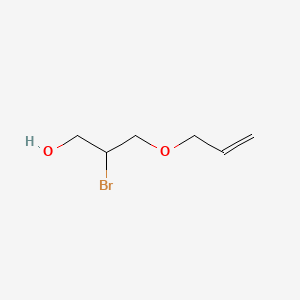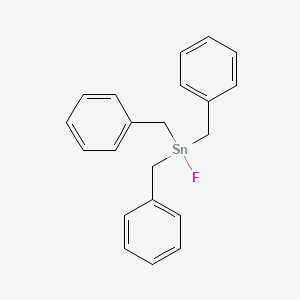
Tribenzylfluorostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylfluorostannane is an organotin compound with the chemical formula C21H21FSn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzylfluorostannane can be synthesized through several methods. One common approach involves the reaction of tribenzyltin chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzylfluorostannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different products.
Coupling Reactions: this compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.
Wissenschaftliche Forschungsanwendungen
Tribenzylfluorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: this compound can be used in the production of polymers and other materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which tribenzylfluorostannane exerts its effects involves the interaction of the tin center with various molecular targets. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Fluoride: Another organotin fluoride with similar reactivity but different organic groups attached to the tin atom.
Triphenyltin Fluoride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylchlorostannane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Tribenzylfluorostannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chlorine or bromine analogs
Eigenschaften
CAS-Nummer |
429-77-6 |
|---|---|
Molekularformel |
C21H21FSn |
Molekulargewicht |
411.1 g/mol |
IUPAC-Name |
tribenzyl(fluoro)stannane |
InChI |
InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZINYRHGURQDAOJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
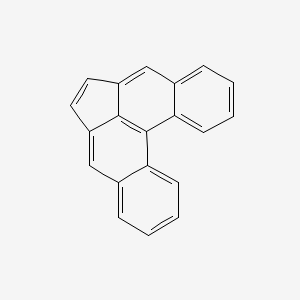
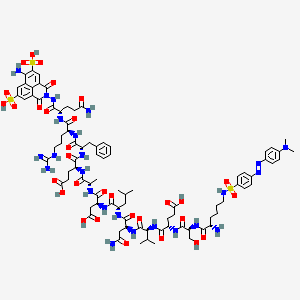
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)

